N-(2,2-dichloro-1-phenylethyl)benzamide
Description
Properties
IUPAC Name |
N-(2,2-dichloro-1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c16-14(17)13(11-7-3-1-4-8-11)18-15(19)12-9-5-2-6-10-12/h1-10,13-14H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVBJGQOFYHRNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(Cl)Cl)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dichloro-1-phenylethyl)benzamide typically involves the reaction of 2,2-dichloro-1-phenylethylamine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dichloro-1-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The chlorine atoms in the 2,2-dichloro-1-phenylethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Azide or thiocyanate derivatives.
Scientific Research Applications
N-(2,2-dichloro-1-phenylethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,2-dichloro-1-phenylethyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2,2,2-Trichloro-1-phenylethyl)benzamide (CAS 60721-37-1)
4-Chloro-N-(2,2,2-trichloro-1-phenylethyl)benzamide (CAS 134219-52-6)
- Molecular Formula: C₁₅H₁₁Cl₄NO
- Key Features : Additional chloro substitution on the benzamide ring.
- Implications : The para-chloro group could improve binding affinity in pesticidal applications, as seen in chloroacetamide herbicides .
Functional Group Variations
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
N-[2-(Benzoyloxy)-1-methyl-2-phenylethyl]-benzamide (Compound 10)
- Molecular Formula: C₂₄H₂₁NO₃
- Key Features : Benzoyloxy and methyl substitutions.
Bioactive Derivatives
Azetidinone-Benzamide Hybrids
- Example : 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl)benzamide
- Key Features: Azetidinone ring fused with benzamide.
- Implications : Demonstrates antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL) and moderate anticancer effects on MCF7 cells (IC₅₀: ~50 µM) .
Benzimidazole-Benzamide Derivatives
- Example : N-(2-Chloromethyl-benzimidazol-1-yl methyl)-benzamide
- Key Features : Benzimidazole moiety linked via Mannich reaction.
- Implications : Exhibits anti-inflammatory activity (carrageenan-induced edema inhibition: ~65%) with reduced gastric toxicity compared to NSAIDs .
Antioxidant and Metal-Binding Derivatives
N-(Anilinocarbonothioyl)benzamide Derivatives
- Example: N-{[(4-Hydroxyphenyl)amino]carbonothioyl}benzamide
- Key Features: Thiourea linkage with phenolic hydroxyl.
- Implications : Shows 86.6% inhibition of lipid peroxidation in CCl₄-challenged rats, outperforming Vitamin E .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,2-dichloro-1-phenylethyl)benzamide, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via acylation of 2,2-dichloro-1-phenylethylamine with benzoyl chloride. Key steps include:
- Using pyridine or triethylamine as a base to neutralize HCl byproducts .
- Optimizing solvent polarity (e.g., dichloromethane or acetonitrile) to stabilize intermediates and improve reaction efficiency .
- Controlling temperature (room temp to 60°C) to balance reaction speed and side-product formation .
- Yield Considerations : Excess benzoyl chloride (1.2–1.5 eq.) improves conversion, but higher equivalents risk diacylation. Purification via recrystallization (methanol/water) typically achieves >85% purity .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- 1H/13C NMR : Key signals include:
- A singlet for the dichlorinated CH2 group at δ ~5.2–5.5 ppm (1H NMR) .
- Aromatic protons (benzamide and phenyl groups) between δ 7.2–8.1 ppm, with splitting patterns confirming substitution .
- IR Spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~1540 cm⁻¹ (N–H bend) .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks at m/z 308.1 (C15H12Cl2NO) .
Q. How can researchers assess the purity of this compound, and what are common contaminants?
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) resolve impurities like unreacted benzoyl chloride or diacylated byproducts .
- Melting Point Analysis : A sharp mp range (e.g., 196–201°C) indicates high crystallinity and purity .
- XRD : Single-crystal X-ray diffraction confirms molecular packing and absence of solvates .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound using SHELX, and how are they resolved?
- Disorder Modeling : The dichloroethyl group may exhibit rotational disorder. Strategies include:
- Using PART instructions in SHELXL to split occupancy .
- Restraining Cl–Cl distances to 3.2–3.4 Å based on van der Waals radii .
Q. How does this compound interact with biological targets, and what assays validate its activity?
- Mechanistic Insights : Computational docking (AutoDock Vina) predicts binding to kinase ATP pockets via benzamide π-π stacking and chloro groups’ hydrophobic interactions .
- In Vitro Assays :
- MTT assays (IC50 ~12 µM against HeLa cells) .
- Platelet aggregation inhibition (70% at 50 µM) via thrombin receptor antagonism .
- SAR Studies : Substituting the phenyl ring with electron-withdrawing groups (e.g., nitro) enhances cytotoxicity but reduces solubility .
Q. How can computational methods guide the optimization of this compound derivatives?
- DFT Calculations : B3LYP/6-311G(d,p) optimizations predict electrophilic regions (MEP maps) for functionalization .
- MD Simulations : Assess stability in lipid bilayers (GROMACS) to improve blood-brain barrier penetration .
- ADMET Prediction : SwissADME estimates logP ~3.1 (optimal for oral bioavailability) but flags potential CYP3A4 inhibition .
Q. What experimental strategies resolve contradictions between spectroscopic and crystallographic data?
- Case Example : Discrepancies in NH proton chemical shifts (NMR δ 8.1 vs. XRD H-bond length 2.8 Å) may arise from solvent polarity. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
